

The Role of 1-Alaninechlamydocin in Cell Cycle Arrest: A Technical Guide

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Compound of Interest		
Compound Name:	1-Alaninechlamydocin	
Cat. No.:	B10782682	Get Quote

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on "1-Alaninechlamydocin." This document is based on the well-researched parent compound, chlamydocin, a potent histone deacetylase (HDAC) inhibitor. It is presumed that 1-Alaninechlamydocin, as a likely analog, shares a similar mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Chlamydocin is a naturally occurring cyclic tetrapeptide that demonstrates potent antiproliferative activity by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering gene expression and ultimately causing cell cycle arrest, primarily in the G2/M phase, and inducing apoptosis. This technical guide delineates the molecular mechanisms, key signaling pathways, quantitative efficacy, and relevant experimental methodologies related to the action of chlamydocin, serving as a proxy for its 1-Alanine derivative.

Mechanism of Action: Histone Deacetylase Inhibition

Chlamydocin exerts its cytotoxic effects by acting as a highly potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally transcriptionally silent. By inhibiting HDACs, chlamydocin prevents the removal of these acetyl

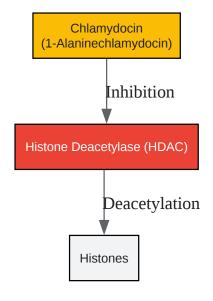


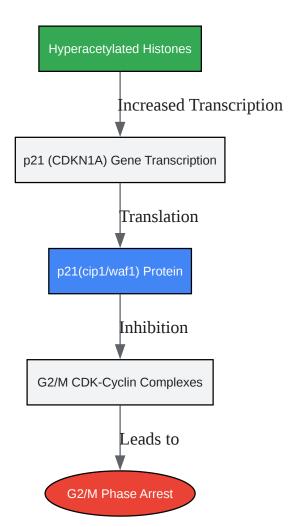
groups, resulting in histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that can halt cell cycle progression and trigger programmed cell death.[1][2]

Signaling Pathways in Chlamydocin-Induced G2/M Cell Cycle Arrest

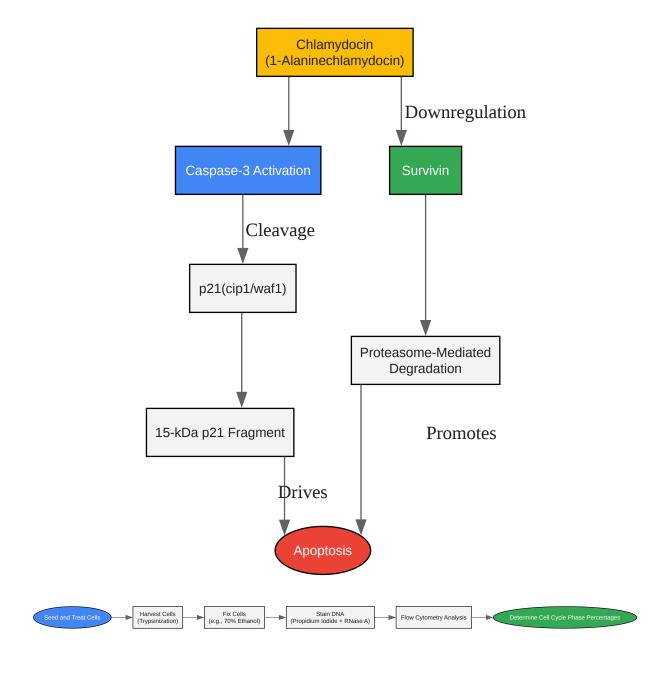
The primary mechanism by which chlamydocin induces cell cycle arrest is through the upregulation of the cyclin-dependent kinase inhibitor p21cip1/waf1.[1] The increased expression of p21cip1/waf1 leads to the inhibition of cyclin-dependent kinase complexes that are essential for the G2 to M phase transition, resulting in an accumulation of cells in the G2/M phase.[1]











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